molecular formula C25H25N3O3 B5478482 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide

Cat. No.: B5478482
M. Wt: 415.5 g/mol
InChI Key: PYGTXBGQDQVBGC-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective and acetylcholinesterase inhibitory properties. This particular compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide typically involves the reaction of 4-methoxyphenylpiperazine with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its neuroprotective effects and potential to inhibit acetylcholinesterase, making it a candidate for Alzheimer’s disease treatment.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced .

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
  • **1-(2-Methoxyphenyl)piperazine
  • **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide stands out due to its specific structural features that confer unique pharmacological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotective effects makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-31-21-13-11-20(12-14-21)27-15-17-28(18-16-27)25(30)22-9-5-6-10-23(22)26-24(29)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGTXBGQDQVBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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